molecular formula C13H15N3O3S2 B2467549 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1297613-01-4

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2467549
CAS RN: 1297613-01-4
M. Wt: 325.4
InChI Key: NMGQFNOBLFXRNT-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various pyrazole-thiophene-based amide derivatives, exploring different methodologies. These compounds, including the unsubstituted amide, have been characterized for their crystal structure and molecular properties. For example, studies have detailed the crystal structure determination through single crystal X-ray diffraction studies, revealing the conformation and stability of these compounds. The synthesis process often involves catalytic approaches, highlighting the structural features and computational applications, including DFT calculations and non-linear optical (NLO) properties analysis (Kanwal et al., 2022).

Structural Analysis and Properties

The structural analysis, including Hirshfeld surface and DFT calculations, provides insights into the molecular interactions, stability, and properties of these compounds. For instance, the crystal and molecular structure of certain pyrazole derivatives is stabilized by hydrogen bond interactions, contributing to their thermal stability and optical properties. These analyses help in understanding the electronic structure and reactivity descriptors, aiding in the design of compounds with desired properties (Kumara et al., 2018).

Potential Applications

Several studies have explored the potential applications of pyrazole and thiophene derivatives, including their antimicrobial activity. For example, the synthesis of thiophenyl pyrazoles and isoxazoles has shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The exploration of various substituents and catalytic methodologies contributes to the development of compounds with enhanced activity and selectivity (Sowmya et al., 2018).

Enzyme Inhibitory Activity and Molecular Docking

The enzyme inhibitory activities of thiophene-based heterocyclic compounds against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) have been investigated. These studies involve the synthesis of derivatives, characterization, and evaluation of their inhibitory activities, supported by molecular docking analyses to understand their interactions at the enzyme active sites. This research highlights the potential of these compounds in therapeutic applications, particularly in designing enzyme inhibitors (Cetin et al., 2021).

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQFNOBLFXRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.